
6-Methylideneoct-1-EN-7-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylideneoct-1-EN-7-yne is an organic compound with the molecular formula C9H14 It is characterized by the presence of both an alkyne and an alkene functional group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylideneoct-1-EN-7-yne can be achieved through various synthetic routes. One common method involves the use of enyne metathesis, a reaction that reorganizes the bonds between alkynes and alkenes to produce 1,3-dienes . This reaction is typically catalyzed by ruthenium carbenes, which are commercially available and tolerate many functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of enyne metathesis can be scaled up for industrial applications, provided that the appropriate catalysts and reaction conditions are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylideneoct-1-EN-7-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the alkyne and alkene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing alkynes and alkenes.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can introduce halogen atoms into the molecule.
Wissenschaftliche Forschungsanwendungen
6-Methylideneoct-1-EN-7-yne has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive molecules.
Industry: It can be used in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 6-Methylideneoct-1-EN-7-yne in chemical reactions involves the formation of reactive intermediates, such as carbenes and radicals. In enyne metathesis, the reaction proceeds through the formation of a ruthenacyclobutane intermediate, which undergoes cycloelimination to release the product . The molecular targets and pathways involved in its biological activity are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyloct-1-en-7-yne: A closely related compound with similar structural features.
1-Octen-3-yne: Another compound with both alkyne and alkene groups, but differing in the position of the functional groups.
2-Methyl-1-hepten-6-yne: Similar in structure but with a different arrangement of the carbon chain.
Uniqueness
6-Methylideneoct-1-EN-7-yne is unique due to its specific arrangement of the alkyne and alkene groups, which allows for distinct reactivity and applications in various fields. Its ability to undergo enyne metathesis and form complex molecular structures sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
820964-72-5 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
6-methylideneoct-1-en-7-yne |
InChI |
InChI=1S/C9H12/c1-4-6-7-8-9(3)5-2/h2,4H,1,3,6-8H2 |
InChI-Schlüssel |
RHQJVOKTOMNZGF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC(=C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)
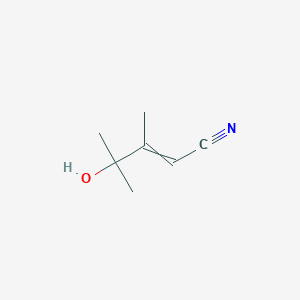
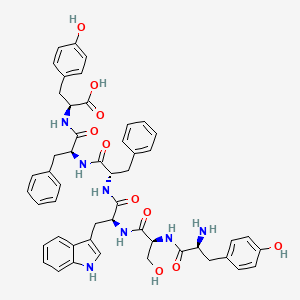
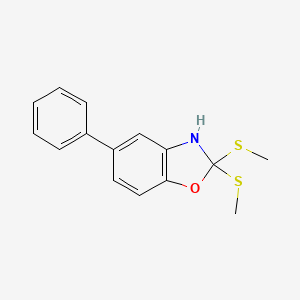
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)

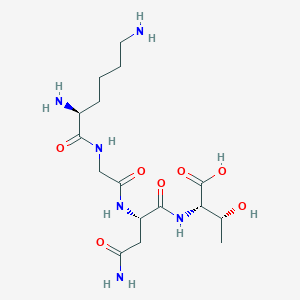
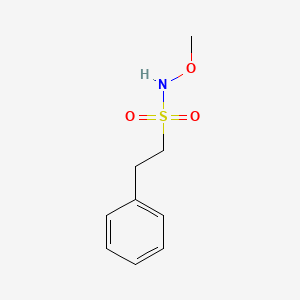
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
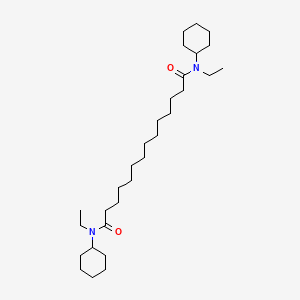
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14213842.png)

